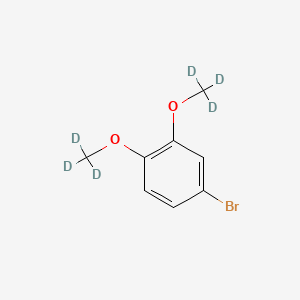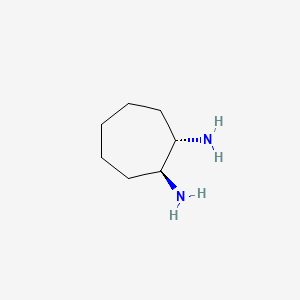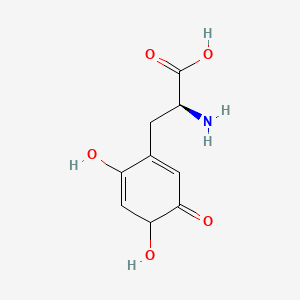
6-Hydroxydopaquinone; 1,5-Cyclohexadiene-1-propanoic acid, a-amino-6-hydroxy-3,4-dioxo-, (aS)-; (2S)-2-Amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxydopaquinone, also known as topaquinone, is a compound with the chemical formula C9H9NO5. It is a derivative of dopaquinone and is characterized by the presence of hydroxyl groups attached to the quinone ring. This compound is of significant interest due to its biological activity and its role as a cofactor in certain enzymes, particularly in amine oxidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxydopaquinone typically involves the oxidation of 6-hydroxydopa. One common method is through Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds .
Industrial Production Methods: While specific industrial production methods for 6-Hydroxydopaquinone are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxydopaquinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic catalysts such as sulfuric acid or acetic acid are used in acetoxylation reactions.
Major Products: The major products formed from these reactions include various hydroxyquinone derivatives, which can have different biological and chemical properties depending on the specific substituents introduced during the reactions .
Scientific Research Applications
6-Hydroxydopaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of quinones.
Biology: It serves as a cofactor in amine oxidases, enzymes that catalyze the oxidative deamination of primary amines.
Medicine: Research into its role in enzymatic reactions has implications for understanding diseases related to amine oxidase activity, such as neurodegenerative disorders.
Industry: Its derivatives are explored for potential use in dye production and as intermediates in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 6-Hydroxydopaquinone involves its role as a cofactor in amine oxidases. These enzymes catalyze the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia. The compound binds covalently to the active site of the enzyme, facilitating the transfer of electrons and the subsequent oxidation of the substrate .
Comparison with Similar Compounds
Dopaquinone: A precursor to melanin and other pigments, it shares structural similarities with 6-Hydroxydopaquinone but lacks the hydroxyl group at the 6-position.
Hydroxyquinones: A broad class of compounds with hydroxyl groups attached to the quinone ring, they exhibit diverse biological activities and chemical properties.
Uniqueness: 6-Hydroxydopaquinone is unique due to its specific role as a cofactor in amine oxidases and its distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions, as well as its involvement in enzymatic processes, sets it apart from other hydroxyquinones .
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,8,11,13H,1,10H2,(H,14,15)/t5-,8?/m0/s1 |
InChI Key |
IPMYGDXCPUIOHK-NTFOPCPOSA-N |
Isomeric SMILES |
C1=C(C(=CC(=O)C1O)C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=C(C(=CC(=O)C1O)CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
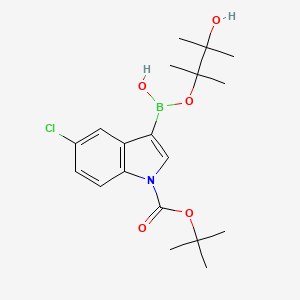
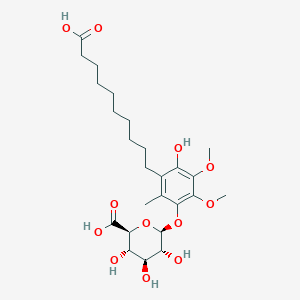
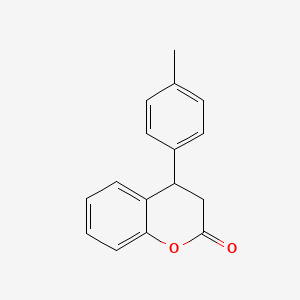
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
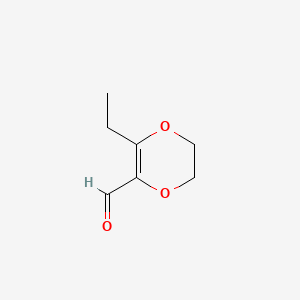
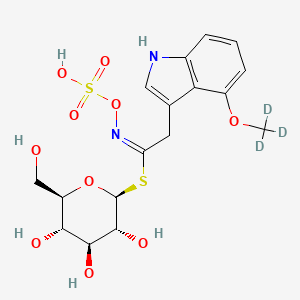
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

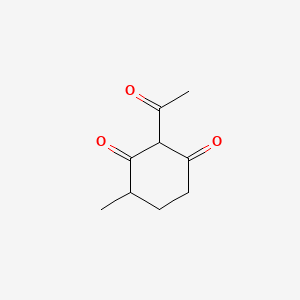
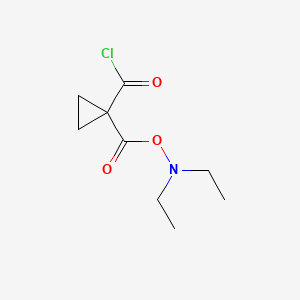
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
